![molecular formula C18H14BrNO2S2 B4922196 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4922196.png)
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one
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Overview
Description
4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound is synthesized through a series of chemical reactions and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mechanism of Action
The mechanism of action of 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it is believed that the compound acts by inhibiting various enzymes and pathways involved in inflammation and cancer growth. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the inflammatory response. In addition, it has been found to inhibit the activity of various enzymes involved in cancer growth, such as tyrosine kinase and topoisomerase II.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one have been studied in various in vitro and in vivo models. The compound has been found to inhibit the growth of cancer cells and induce apoptosis, which is programmed cell death. It has also been found to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response. In addition, this compound has shown potential as an anti-microbial agent, as it has been found to inhibit the growth of various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one in lab experiments include its potential therapeutic applications, its ability to inhibit the growth of cancer cells, and its anti-inflammatory and anti-microbial properties. However, there are also limitations to using this compound in lab experiments. The compound is relatively new and not fully understood, and more research is needed to determine its safety and efficacy. In addition, the compound is difficult to synthesize and purify, which can limit its availability for research.
Future Directions
There are many future directions for research on 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one. One area of research could be to further investigate the mechanism of action of this compound, to better understand how it inhibits cancer growth and inflammation. Another area of research could be to study the safety and efficacy of this compound in animal models, to determine its potential as a therapeutic agent. Additionally, more research is needed to develop more efficient and cost-effective synthesis methods for this compound, to make it more widely available for research.
Synthesis Methods
The synthesis of 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one involves a series of chemical reactions. The starting materials for the synthesis are 2-aminothiazole, 5-bromo-2-hydroxybenzaldehyde, and benzyl bromide. The first step involves the reaction of 2-aminothiazole with 5-bromo-2-hydroxybenzaldehyde to form a Schiff base. This Schiff base is then reacted with benzyl bromide to form the final product, 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one.
Scientific Research Applications
The compound 4-[2-(benzyloxy)-5-bromobenzylidene]-2-(methylthio)-1,3-thiazol-5(4H)-one has been studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-cancer, and anti-microbial properties. The compound has been tested on various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, as it has been found to inhibit the production of pro-inflammatory cytokines. In addition, this compound has shown potential as an anti-microbial agent, as it has been found to inhibit the growth of various bacterial strains.
properties
IUPAC Name |
(4Z)-4-[(5-bromo-2-phenylmethoxyphenyl)methylidene]-2-methylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO2S2/c1-23-18-20-15(17(21)24-18)10-13-9-14(19)7-8-16(13)22-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCIKLIMSYCODMN-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=CC2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=N/C(=C\C2=C(C=CC(=C2)Br)OCC3=CC=CC=C3)/C(=O)S1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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